1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde

Catalog No.
S13793309
CAS No.
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbalde...

Product Name

1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde

IUPAC Name

1-(2-hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-8-2-3-9(6-8,7-11)4-5-10/h7-8,10H,2-6H2,1H3

InChI Key

OQYMFGGNWNMPQR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CCO)C=O

1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde, with the CAS number 1936251-24-9, is an organic compound characterized by its molecular formula C10H18O2C_{10}H_{18}O_2 and a molecular weight of 170.25 g/mol. The structure features a cyclopentane ring with a methyl group and a hydroxyethyl side chain, along with an aldehyde functional group. This compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

Typical of aldehydes and alcohols:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can be reduced to form primary alcohols.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.
  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic addition reactions, which are common for aldehydes.

These reactions are significant for synthesizing derivatives and exploring its reactivity in organic chemistry.

The synthesis of 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction of acetaldehyde with a suitable ketone or aldehyde under basic conditions to form β-hydroxyaldehydes, which can then be dehydrated to yield the target compound.
  • Hydroformylation: The hydroformylation of alkenes using carbon monoxide and hydrogen in the presence of a catalyst can also lead to the formation of aldehydes with hydroxyalkyl groups.
  • Reduction of Ketones: Starting from a ketone derivative, selective reduction can yield the corresponding aldehyde.

Each method varies in efficiency and yield, depending on the specific reaction conditions employed.

1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing more complex medicinal compounds.
  • Fragrance Industry: Due to its unique structure, it may be used in perfumery as a fragrance component.
  • Chemical Research: As an intermediate in organic synthesis for developing new chemical entities.

Several compounds share structural similarities with 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaCAS NumberKey Features
1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehydeC8H14O2C_8H_{14}O_21936297-43-6Lacks hydroxyethyl group; simpler structure
3-MethylcyclopentanecarbaldehydeC7H12OC_7H_{12}ONot availableSmaller ring structure; no hydroxy substitution
1-(2-Hydroxypropyl)-3-methylcyclopentane-1-carbaldehydeC10H20O2C_{10}H_{20}O_2Not availablePropyl instead of ethyl; larger substituent

These compounds illustrate variations in substituents and ring structures that influence their chemical properties and potential applications. The uniqueness of 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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